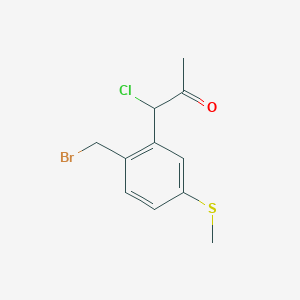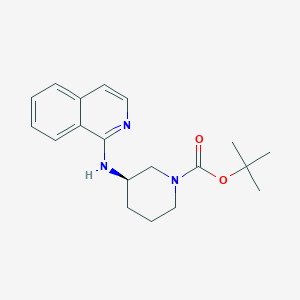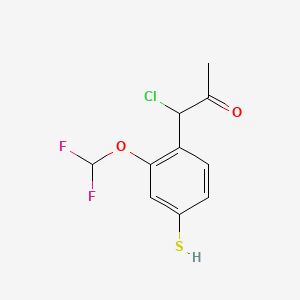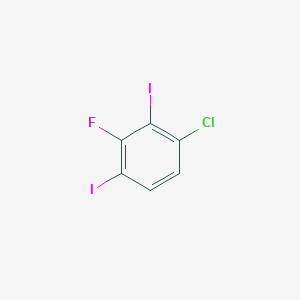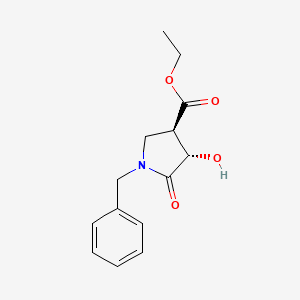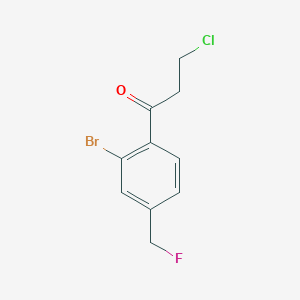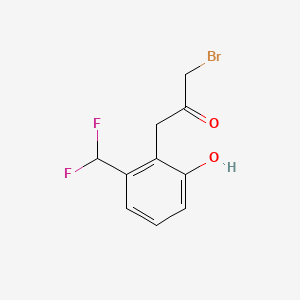
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one is an organic compound that features a bromine atom, a difluoromethyl group, and a hydroxyphenyl group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Oxidation: Conducted in solvents like dichloromethane or acetone at low temperatures.
Reduction: Performed in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere.
Major Products
Nucleophilic substitution: Yields substituted derivatives depending on the nucleophile used.
Oxidation: Produces the corresponding ketone or aldehyde.
Reduction: Results in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Employed in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the bromine atom can facilitate interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-(2,4-difluorophenyl)propan-2-one: Similar structure but with different substitution pattern on the phenyl ring.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group instead of a difluoromethyl group and a hydroxyl group on the propanol backbone.
Uniqueness
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one is unique due to the presence of both a difluoromethyl group and a hydroxyphenyl group, which can impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H9BrF2O2 |
|---|---|
Molekulargewicht |
279.08 g/mol |
IUPAC-Name |
1-bromo-3-[2-(difluoromethyl)-6-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrF2O2/c11-5-6(14)4-8-7(10(12)13)2-1-3-9(8)15/h1-3,10,15H,4-5H2 |
InChI-Schlüssel |
CKXHQTFOGALKGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)CC(=O)CBr)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


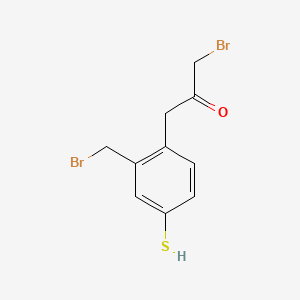


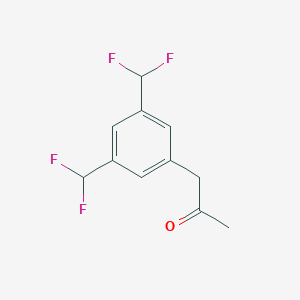
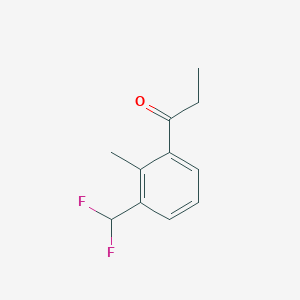


![2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide](/img/structure/B14056769.png)
